Propan-2-yl prop-2-ynoate

Description

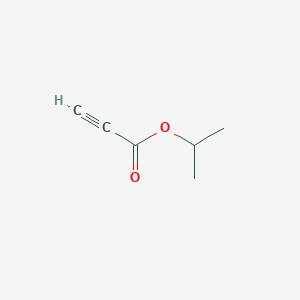

Propan-2-yl prop-2-ynoate (IUPAC name: propan-2-yl propiolate) is an ester derived from prop-2-ynoic acid and isopropyl alcohol. Its molecular formula is C₆H₈O₂, with a molar mass of 112.13 g/mol. The structure consists of a propargyl (prop-2-ynoate) group esterified to an isopropyl moiety. The propargyl group introduces a triple bond, conferring reactivity typical of alkynes, such as participation in click chemistry or cycloaddition reactions .

Properties

IUPAC Name |

propan-2-yl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXHZTDBNXEEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575985 | |

| Record name | Propan-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96088-62-9 | |

| Record name | Propan-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl prop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl prop-2-ynoate can be synthesized through the esterification of propiolic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl prop-2-ynoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

While comprehensive data tables and documented case studies regarding the applications of "Propan-2-yl prop-2-ynoate" are not available in the provided search results, some information can be gathered from the given sources.

Chemical and Physical Properties

this compound has the molecular formula and a molecular weight of 112.127 g/mol . It is also known by other names such as 2-Propynoic acid, 1-methylethyl ester, and isopropyl propiolate .

Safety and Hazards

this compound is classified as a flammable liquid that causes skin and serious eye irritation, and may cause respiratory irritation . The GHS hazard statements include H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P264+P265, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P370+P378, P403+P233, P403+P235, P405, and P501 .

Related Compounds and Applications

The search results mention several related chemical compounds, including acrylates and prop-2-enoates, which have various applications . For example, Tri(propan-2-yl)silyl 2-methylprop-2-enoate can be analyzed using reverse phase HPLC methods . It can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics . Additionally, some substances containing prop-2-enoate groups are used in polymers, coating products, and inks and toners .

Mechanism of Action

The mechanism of action of propan-2-yl prop-2-ynoate involves its reactivity with various nucleophiles and electrophiles. The ester group in the compound is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles and electrophiles used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Propan-2-yl prop-2-ynoate with analogous esters containing propargyl or ester functionalities:

Key Observations :

- Propargyl Esters: this compound and prop-2-ynyl butanoate share a reactive alkyne group but differ in ester chain length. The isopropyl group in the former may enhance steric hindrance compared to smaller esters like methyl or ethyl .

- Substituted Derivatives: Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate demonstrates how aromatic substituents expand applications in pharmaceuticals or agrochemicals .

Physicochemical Properties

- Boiling Point/Melting Point: Data are unavailable for this compound. However, prop-2-ynyl butanoate (C₇H₁₀O₂) has a molar mass of 126.15 g/mol and likely a lower boiling point than bulkier derivatives like Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate (207.20 g/mol) due to reduced molecular weight .

- Substituted derivatives (e.g., with -NH₂ groups) exhibit increased hydrogen-bonding capacity .

Biological Activity

Propan-2-yl prop-2-ynoate, also known as isopropyl propyne-2-carboxylate, is an organic compound with a unique structure that has garnered interest in various fields of biological research. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by an alkyne functional group. Its structure can be represented as follows:

This compound's reactivity and biological activity are influenced by the presence of the alkyne group, which can participate in various chemical reactions, including nucleophilic additions.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of propyne with isopropyl chloroacetate under basic conditions. This method allows for the formation of the desired compound with good yields. Recent studies have explored alternative synthetic pathways that enhance yield and stereoselectivity, particularly in the context of creating chiral derivatives for pharmaceutical applications .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The reported IC50 value for A549 cells was approximately 40.89 µg/mL , indicating a moderate level of activity . Further investigations are needed to elucidate the mechanisms behind its anticancer effects and to evaluate its efficacy in vivo.

Anti-inflammatory Effects

This compound has been identified as a dual inhibitor targeting serine hydrolases such as cytosolic phospholipase A₂ (cPLA₂) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in inflammatory pathways, making this compound a potential candidate for developing anti-inflammatory therapies. Structural modifications to enhance its binding affinity have shown promising results, with some derivatives exhibiting nanomolar activity against these enzymes .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies indicate that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress-related damage in cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propan-2-yl prop-2-ynoate, and how can reaction yields be systematically improved?

- Methodology : Focus on esterification of propiolic acid with propan-2-ol under acid catalysis (e.g., sulfuric acid). Monitor reaction kinetics via FT-IR to track carbonyl group conversion . Optimize parameters (temperature, molar ratios) using Design of Experiments (DoE) to maximize yield. Purify via fractional distillation and validate purity through GC-MS .

- Data Analysis : Compare yields under varying conditions (e.g., 60°C vs. 80°C) using ANOVA to identify statistically significant improvements.

Q. Which spectroscopic techniques are most effective for characterizing Propan-2-ynoate derivatives, and how should conflicting spectral data be resolved?

- Methodology : Use and NMR to confirm ester linkage and alkyne protons. FT-IR identifies the C≡C stretch (~2100 cm) and ester carbonyl (~1740 cm). For conflicting data (e.g., unexpected peaks), cross-validate with high-resolution mass spectrometry (HRMS) and compare with computational predictions (DFT) .

- Example Table :

| Technique | Key Peaks/Bands | Expected Value | Observed Value | Deviation Analysis |

|---|---|---|---|---|

| NMR | CH (propan-2-yl) | 1.2–1.4 ppm | 1.3 ppm | Confirmed |

| FT-IR | C≡C stretch | ~2100 cm | 2098 cm | Within tolerance |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use glove boxes for reactions generating toxic intermediates (e.g., propiolic acid derivatives). Wear nitrile gloves, safety goggles, and lab coats. Store waste in sealed containers labeled for professional disposal . Conduct risk assessments for exothermic reactions (e.g., esterification under reflux).

Q. How can the solubility and stability of this compound be evaluated for use in polar vs. nonpolar solvents?

- Methodology : Perform solubility tests in graded solvent systems (hexane, ethyl acetate, DMSO). Monitor stability via UV-Vis spectroscopy over 24–72 hours. For hydrolytic stability, track pH-dependent degradation using HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in [2+2] cycloadditions or alkyne metathesis?

- Methodology : Employ density functional theory (DFT) to model transition states and electron density maps. Compare computational results with experimental outcomes (e.g., regioselectivity in reactions with electron-deficient dienophiles). Use kinetic isotope effects (KIE) to validate proposed mechanisms .

Q. How can quantum chemical calculations (e.g., QSPR, molecular docking) predict the bioactivity of this compound derivatives?

- Methodology : Build 3D molecular models using software like Gaussian or ORCA. Calculate HOMO-LUMO gaps to assess reactivity. Perform molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes in drug metabolism). Validate predictions with in vitro assays .

Q. How should crystallographic data contradictions (e.g., twinning, disorder) be addressed during structural refinement of this compound crystals?

- Methodology : Use SHELXL for refinement, applying TWIN and BASF commands for twinned data. For disorder, partition occupancy factors and refine anisotropic displacement parameters. Validate with R and GooF metrics .

- Example Workflow :

Collect high-resolution X-ray data (Mo Kα radiation).

Solve structure via direct methods (SHELXT).

Refine with SHELXL, incorporating hydrogen bonding constraints.

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.